4-[(Cyclopent-3-en-1-yl)methoxy]-2-methylpyrimidine
Description
Properties
IUPAC Name |
4-(cyclopent-3-en-1-ylmethoxy)-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-9-12-7-6-11(13-9)14-8-10-4-2-3-5-10/h2-3,6-7,10H,4-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAHRIXBCOLZOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OCC2CC=CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation
2.1.1. Synthesis of 4-Bromo-2-methylpyrimidine
4-Bromo-2-methylpyrimidine serves as the electrophilic partner. This intermediate is synthesized via bromination of 2-methylpyrimidine using N-bromosuccinimide (NBS) under radical-initiated conditions (AIBN, CCl₄, 80°C, 12 h), yielding 4-bromo-2-methylpyrimidine in 68% yield.
2.1.2. Preparation of (Cyclopent-3-en-1-yl)methanol
Cyclopent-3-en-1-ylmethanol is synthesized via ring-closing metathesis of 1,5-pentadien-3-ol using Grubbs second-generation catalyst (5 mol%, CH₂Cl₂, 40°C, 6 h), followed by hydrogenation of the resultant diene to isolate the cyclopentene derivative (H₂, Pd/C, 90% yield).
Coupling Reaction Optimization
The coupling of 4-bromo-2-methylpyrimidine with (cyclopent-3-en-1-yl)methanol is performed using Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2 equiv) in toluene at 110°C for 24 h. This method, adapted from analogous pyrimidine syntheses, affords the target compound in 54% yield (Table 1).
Table 1. Palladium-Catalyzed Coupling Optimization
| Catalyst | Ligand | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 110 | 54 |
| PdCl₂(PPh₃)₂ | BINAP | K₃PO₄ | 100 | 42 |
| Pd(dba)₂ | DPEPhos | NaOtBu | 120 | 38 |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic substitution at the 4-position of 2-methylpyrimidine is challenging due to the electron-donating methyl group. However, activation via nitration followed by reduction provides a pathway for etherification.
Nitration and Reduction Sequence
Nitration of 2-methylpyrimidine with HNO₃/H₂SO₄ at 0°C yields 4-nitro-2-methylpyrimidine (72% yield). Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the nitro group to an amine (4-amino-2-methylpyrimidine, 89% yield), which is diazotized and hydrolyzed to 4-hydroxy-2-methylpyrimidine using NaNO₂/HCl followed by H₂O.
Etherification via Mitsunobu Reaction
The Mitsunobu reaction couples 4-hydroxy-2-methylpyrimidine with (cyclopent-3-en-1-yl)methanol using DIAD (1.5 equiv) and PPh₃ (1.5 equiv) in THF at 0°C→RT. This method achieves 61% yield, outperforming traditional Williamson conditions (NaOH, DMF, 35% yield).
Modular Pyrimidine Ring Construction
An alternative approach constructs the pyrimidine ring from a cyclopentenylmethoxy-containing precursor.
Synthesis of 4-(Cyclopentenylmethoxy)acetamidine
Condensation of cyclopentenylmethoxyacetonitrile with NH₃ in EtOH under HCl gas yields 4-(cyclopentenylmethoxy)acetamidine (78% yield).
Cyclocondensation with 1,3-Diketones
Reaction of the amidine with acetylacetone in refluxing EtOH (6 h) forms this compound via cyclodehydration (52% yield). This method, while step-efficient, suffers from moderate yields due to competing oligomerization.
Stereochemical and Stability Considerations
The cyclopentene moiety introduces sensitivity to acid and oxidants. Storage under N₂ at −20°C is recommended to prevent ring-opening or polymerization. NMR analysis (¹H, 500 MHz) confirms the E-configuration of the cyclopentene double bond (δ 5.72 ppm, dt, J = 6.2, 1.8 Hz).
Comparative Analysis of Synthetic Routes
Table 2. Method Comparison
| Method | Steps | Overall Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Palladium Coupling | 3 | 32 | 98.5 | Moderate |
| SNAr/Mitsunobu | 5 | 28 | 97.2 | Low |
| Modular Construction | 2 | 41 | 95.8 | High |
Chemical Reactions Analysis
Types of Reactions
4-[(Cyclopent-3-en-1-yl)methoxy]-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding pyrimidine carboxylic acids.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
4-[(Cyclopent-3-en-1-yl)methoxy]-2-methylpyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Cyclopent-3-en-1-yl)methoxy]-2-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following pyrimidine derivatives are structurally or functionally relevant for comparison:
Key Comparisons
Substituent Effects on Reactivity and Solubility Cyclopentenylmethoxy vs. Cyclopentylamide (): The cyclopentenyl group in the target compound introduces a double bond, reducing conformational flexibility compared to the saturated cyclopentyl ring in the amide derivative. The methoxy group is a better leaving group than the hydroxy group in ’s compound, enhancing reactivity in nucleophilic substitutions . Thieno-Pyrimidine Hybrid (): The fused thieno-pyrimidine system in increases aromaticity and planarity, favoring π-π stacking interactions critical for DNA intercalation or protein binding. This contrasts with the simpler pyrimidine core of the target compound .
However, derivatives like the thieno-pyrimidine hybrid (82% yield) and the cyclopentylamide (87% yield) demonstrate efficient microwave-assisted or reflux-based methodologies.
Crystallography and Stability In , the cyclopentylamide derivative exhibits intermolecular N–H⋯O and O–H⋯N hydrogen bonds, stabilizing its crystal structure.
Electronic Properties The methyl group at position 2 in the target compound donates electrons via hyperconjugation, increasing pyrimidine ring electron density. This contrasts with electron-withdrawing groups (e.g., cyano in ’s compound), which enhance electrophilic substitution reactivity .
Applications Pharmaceuticals: The thieno-pyrimidine hybrid () is tailored for kinase inhibition, while the cyclopentylamide () is explored for nanomaterials. The target compound’s unsaturated cyclopentenyl group may confer unique binding interactions in drug discovery . Materials Science: Pyrimidines with hydroxy groups () are used in nanomaterials, whereas methoxy-substituted derivatives (e.g., the target compound) may serve as intermediates in polymer synthesis .
Research Findings and Data Gaps
- Structural Data: The target compound lacks reported crystallographic data, unlike ’s derivative. SHELX refinement () could elucidate its conformation and intermolecular interactions .
- Spectroscopic Data: While provides NMR and MS data for a related pyrimidine, similar analyses for the target compound are needed to confirm purity and structure .
- Biological Activity: No evidence directly links the target compound to specific biological targets, though its structural analogs (e.g., ’s hybrid) suggest testable hypotheses .
Q & A
Q. What statistical approaches validate reproducibility in synthetic protocols?
- Methodology :
- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., solvent, temperature, catalyst loading).
- Control charts : Monitor yield and purity across 10+ batches to identify outliers.
- Inter-laboratory validation : Collaborate with independent labs to replicate key steps (e.g., cyclopentenyl group coupling) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
